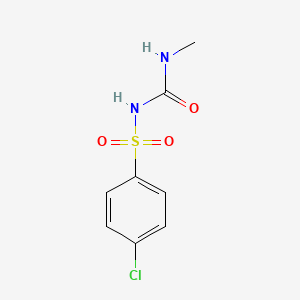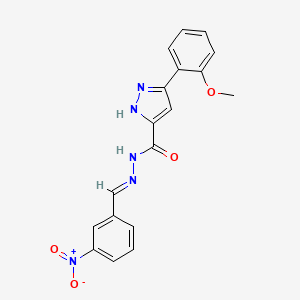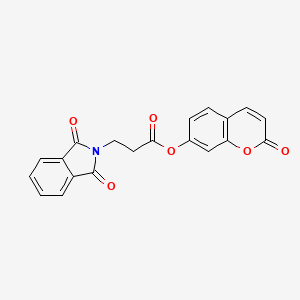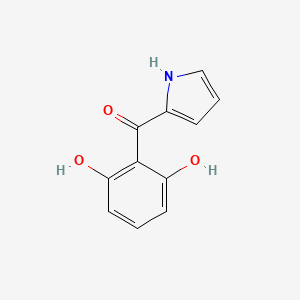
2-((4-Methoxy-2-nitro-phenylimino)-methyl)-4-nitro-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methoxy-2-nitro-phenylimino)-methyl)-4-nitro-phenol: 2-Methoxy-4-nitrophenyl isocyanate , is a chemical compound with the molecular formula C8H6N2O4 (molecular weight: 194.14 g/mol). Let’s break down its structure:
Structure:
!Compound Structure
This compound features a phenolic ring (4-nitrophenol) with an attached imino group (4-methoxy-2-nitrophenylimino). The presence of both electron-withdrawing and electron-donating substituents makes it interesting for various applications.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group (NO) can undergo oxidation reactions.
Reduction: Reduction of the nitro group to an amino group (NH) is possible.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) under suitable conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
- Oxidation: Formation of 2,4-dinitrophenol.
- Reduction: Formation of 2-amino-4-methoxyphenol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing new materials or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness based on its specific substituents. Similar compounds include other nitrophenols, isocyanates, and imines.
Remember that scientific progress continually uncovers new insights, so staying up-to-date with the latest research is essential
Properties
Molecular Formula |
C14H11N3O6 |
|---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
2-[(4-methoxy-2-nitrophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H11N3O6/c1-23-11-3-4-12(13(7-11)17(21)22)15-8-9-6-10(16(19)20)2-5-14(9)18/h2-8,18H,1H3 |
InChI Key |
LOUJLOAQMJSNCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001807.png)








![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)
![N-(4-chlorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B12001873.png)


